Bromocresol purple

Catalog No.
S571989
CAS No.
115-40-2
M.F
C21H16Br2O5S
M. Wt
540.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol purple

CAS Number

115-40-2

Product Name

Bromocresol purple

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol

Molecular Formula

C21H16Br2O5S

Molecular Weight

540.2 g/mol

InChI

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3

InChI Key

ABIUHPWEYMSGSR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br

Solubility

Soluble in alcohol, dilute alkalies
In water, 7.3X10-3 mg/L at 25 °C (est)

Synonyms

4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis[2-bromo-6-methylphenol S,S-dioxide;4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[6-bromo-o-cresol S,S-Dioxide;α,α-Bis(5-bromo-4-hydroxy-m-tolyl)-α-hydroxy-o-toluenesulfonic Acid γ-Sultone;3H-2,1-Benzoxathiole, phe

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br

Application in Food and Feed Technologies

Application in Medical Laboratories

Application in Microbiology

Application in Lymphatic System Studies

Application in Yeast Cell Studies

Application in Microbial Culture Media

Application in Isolation of Acid-Producing Bacteria

Application in Photographic Processing

Application in Dermatophyte Detection

    Summary: Bromocresol purple milk solids glucose agar is used as a medium to distinguish dermatophytes from bacteria and other organisms in cases of ringworm fungus (T.

Bromocresol purple is a synthetic dye belonging to the triphenylmethane family, specifically classified as a sulfonephthalein indicator. Its chemical structure is represented as 5′,5″-dibromo-o-cresolsulfophthalein, with the molecular formula C21H16Br2O5S. This compound exhibits distinct color changes in response to pH variations: it appears yellow at pH levels below 5.2 and transitions to violet above pH 6.8. The dye's ability to indicate pH is due to the equilibrium between two structural forms, which differ in their sulfonate and sultone configurations .

BCP's mechanism of action as a pH indicator relies on the pH-dependent change in its electronic structure. In acidic conditions, the uncharged sulfonphthalein group interacts with light differently compared to the charged form at higher pH. This difference in interaction manifests as a shift in the absorbed wavelengths of light, resulting in the observed color change [].

  • Skin and Eye Irritant: BCP can cause irritation upon contact with skin or eyes. Standard laboratory practices for handling chemicals should be followed, including wearing gloves and eye protection.
  • Potential Sensitizer: Long-term or repeated exposure may lead to skin sensitization in some individuals.

Bromocresol purple undergoes reversible protonation and deprotonation reactions depending on the acidity of the solution. The equilibrium can be described as follows:

  • At low pH (acidic conditions): The sulfonate form predominates, resulting in a yellow color.
  • At high pH (alkaline conditions): The cyclic sulfonic ester form becomes more prevalent, leading to a violet color.

This behavior makes bromocresol purple a valuable pH indicator in various chemical and biological applications .

Bromocresol purple has been utilized in microbiology for its ability to stain dead cells based on their acidity levels. It can also be employed in clinical settings for measuring albumin concentrations in serum samples, providing advantages over traditional methods that use bromocresol green. Additionally, it plays a role in distinguishing lactic acid bacteria during fermentation processes .

The synthesis of bromocresol purple typically involves the bromination of o-cresolsulfophthalein, followed by purification steps to isolate the desired compound. A common method includes:

  • Bromination: Introducing bromine into the cresol structure under controlled conditions.
  • Purification: Techniques such as column chromatography are employed to achieve high purity levels necessary for analytical applications .

Recent studies have outlined specific purification protocols that enhance the quality and yield of bromocresol purple for precise spectrophotometric measurements .

Bromocresol purple finds extensive applications across various fields:

  • Laboratory Use: It serves as a pH indicator in titrations and other chemical analyses.
  • Microbiology: Employed for staining and isolating specific bacterial strains.
  • Clinical Diagnostics: Used in assays for serum albumin measurement.
  • Photography: Acts as an additive in acid stop baths to indicate when neutral pH is reached .

Studies have indicated that bromocresol purple interacts with various biological systems, particularly concerning its role as a pH indicator in aquatic environments. The compound's behavior under different salinity and temperature conditions has been characterized, allowing for improved accuracy in environmental monitoring and assessments of carbon systems in freshwater and marine ecosystems .

Similar Compounds

Bromocresol purple shares similarities with other sulfonephthalein indicators. Here are some comparable compounds:

  • Bromocresol green: Similar structure but with different pH sensitivity.
  • Phenol red: Another pH indicator that changes color at different pH levels.
  • Methyl orange: A dye that also indicates pH changes but operates within a different range.

Comparison Table

CompoundColor Change RangeUnique Features
Bromocresol purpleYellow (pH < 5.2) / Violet (pH > 6.8)Used for albumin measurement; effective in microbiology
Bromocresol greenYellow (pH < 3.8) / Blue (pH > 5.4)Commonly used in titrations; less sensitive than BCP
Phenol redYellow (pH < 6.8) / Red (pH > 8.4)Widely used in cell culture; less stable than BCP
Methyl orangeRed (pH < 3.1) / Yellow (pH > 4.4)Useful for strong acid titrations; different color range

Bromocresol purple stands out due to its specific application in clinical diagnostics and its unique dual-color transition at a narrower pH range compared to other indicators, making it particularly valuable in both laboratory and environmental settings .

Color/Form

Minute, slightly yellow crystals

XLogP3

5.1

LogP

log Kow = 6.08 (est)

Melting Point

241.5 °C

UNII

201C22C3EC

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 222 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 215 of 222 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

1.15X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

115-40-2

Wikipedia

Bromcresol purple

Methods of Manufacturing

Prepared by treating o-cresol red with bromine in glacial acetic acid.

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15

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